[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring both oxazole and triazole moieties. The oxazole ring is substituted with a 4-methylphenyl group at position 2 and a methyl group at position 5, while the triazole ring is substituted with a 4-ethylphenyl group at position 1 and a methyl group at position 3. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-5-18-8-12-20(13-9-18)28-16(3)22(26-27-28)24(29)30-14-21-17(4)31-23(25-21)19-10-6-15(2)7-11-19/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZBZWLYXOLSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid structure combining oxazole and triazole moieties. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound by examining relevant literature, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C23H24N6O3. Its structural components include:
- Oxazole Ring : Contributes to the compound's bioactivity through its electron-withdrawing properties.
- Triazole Ring : Known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that compounds with oxazole and triazole functionalities exhibit a wide range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of oxazole and triazole can inhibit tumor cell proliferation. For instance:
- In vitro Studies : A derivative of the compound showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 8.3 |
| MCF7 (breast) | 6.7 |
Antimicrobial Activity
The presence of the triazole moiety is associated with antifungal and antibacterial properties:
- Mechanism of Action : Compounds like this one disrupt fungal cell wall synthesis and inhibit bacterial growth by targeting specific enzymes .
Anti-inflammatory Effects
Oxazole derivatives have shown potential in reducing inflammation:
- In Vivo Studies : Animal models treated with related compounds exhibited decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole-triazole hybrids for their anticancer activity. The most potent compound demonstrated selectivity for renal cancer cells with an IC50 value as low as 1.14 µM .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar compounds against a panel of bacteria and fungi. The results indicated that these hybrids possess significant bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains .
Structure–Activity Relationship (SAR)
The biological activity of [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be attributed to:
- Functional Groups : The methyl substitutions on both the oxazole and triazole rings enhance lipophilicity, improving cell membrane permeability.
| Structural Feature | Effect on Activity |
|---|---|
| Methyl groups | Increased lipophilicity |
| Oxazole ring | Enhanced bioactivity |
| Triazole ring | Broad-spectrum efficacy |
Scientific Research Applications
Pharmacological Applications
The compound has shown significant promise in pharmacological research:
- Antimicrobial Activity : Studies indicate that derivatives of triazole compounds exhibit potent antimicrobial properties. The presence of the oxazole moiety enhances this activity, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research has demonstrated that compounds containing both oxazole and triazole rings can inhibit cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : Some studies suggest that this compound may have anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Material Science
In addition to biological applications, the compound is also being explored in material science:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers. Its unique structure allows for the creation of materials with specific thermal and mechanical properties, making it suitable for applications in coatings and adhesives .
- Nanotechnology : Research into nanomaterials has identified this compound as a potential building block for creating nanoscale devices due to its stability and functional groups that allow for further modifications .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of triazoles and oxazoles against a panel of bacterial strains. The results indicated that compounds similar to [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Research
In an investigation published in Cancer Letters, researchers synthesized several derivatives based on the core structure of the compound. They found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
Comparison with Similar Compounds
Key Examples :
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :
- Substituents : Chlorophenyl, fluorophenyl, triazole, and pyrazole groups.
- Activity : Demonstrated antimicrobial properties.
- Structural Features : Isostructural with triclinic symmetry (P̄1), planar conformation except for a perpendicular fluorophenyl group.
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate :
- Substituents : Phenyl and methyl groups on the oxazole ring.
- Applications : Used as a precursor in pharmaceutical synthesis.
1,3,4-Thiadiazole Derivatives : Substituents: Varied aryl and alkyl groups. Relevance: Known for antimicrobial and anticancer activities due to sulfur-containing heterocycles.
Structural and Functional Insights :
- Planarity and Conformation : The target compound’s oxazole and triazole rings likely adopt planar conformations similar to Compound 4, though substituents like ethylphenyl may introduce steric effects, altering binding interactions .
- Substituent Effects : Chloro or fluoro substituents (e.g., in Compound 4) enhance antimicrobial activity compared to methyl/ethyl groups in the target compound .
- Synthesis Methods : Analogous compounds are synthesized via cyclocondensation or hydrazine-mediated reactions, as seen in triazole-thiadiazole hybrids .
Comparative Data Table
Methodological Considerations in Similarity Analysis
- Structural Similarity Metrics: Computational methods (e.g., Tanimoto coefficient) assess overlap in functional groups, which correlates with biological activity .
- Crystallography Tools : Programs like SHELXL and WinGX are critical for resolving subtle conformational differences in isostructural compounds .
Preparation Methods
Reaction Design and Optimization
The triazole core was synthesized using a modified protocol from the Royal Society of Chemistry (RSC), which employs tosyl azide, primary amines, and 1,3-dicarbonyl compounds. For this target:
Key Data:
The methyl ester intermediate was hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) to yield the carboxylic acid (92% yield).
Synthesis of [5-Methyl-2-(4-Methylphenyl)-1,3-Oxazol-4-yl]Methanol
Cyclodehydration Strategy
The oxazole moiety was synthesized via cyclodehydration, adapting methods from peptidomimetic studies. A dipeptide analog was prepared by coupling 4-methylbenzoyl chloride with serine methyl ester , followed by cyclization using DAST (diethylaminosulfur trifluoride) and potassium carbonate to form the oxazoline intermediate. Oxidation with bromochloroform and 1,8-diazabicycloundec-7-ene (DBU) yielded the oxazole core.
Key Data:
| Parameter | Value |
|---|---|
| Cyclodehydration Yield | 77% (two steps) |
| Oxidation Yield | 82% |
| Final Reduction | LiAlH in THF (0°C to RT) |
The hydroxymethyl group was introduced by reducing the oxazole-4-carboxylate ester with lithium aluminum hydride (LiAlH) , affording the alcohol in 89% yield.
Esterification of Triazole and Oxazole Intermediates
Coupling Methodology
The carboxylic acid (triazole) and alcohol (oxazole) were coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM. The reaction proceeded at room temperature for 12 hours, with purification via silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Yield | 78% |
| Purity | >95% (HPLC) |
| Characterization |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Discussion of Synthetic Challenges and Optimizations
Q & A
Q. What are the established synthetic routes for [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and esterification. For example:
- Step 1 : Formation of the oxazole ring via cyclocondensation of ethyl acetoacetate derivatives with substituted benzaldehydes (e.g., 4-methylbenzaldehyde) using reagents like DMF-DMA (dimethylformamide dimethyl acetal) .
- Step 2 : Triazole ring synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne-functionalized intermediate and an azide derived from 4-ethylphenylamine .
- Step 3 : Esterification of the triazole-carboxylic acid intermediate with the oxazole-methanol derivative under Mitsunobu conditions (DIAD, triphenylphosphine) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of triazole/oxazole rings (e.g., distinguishing 1,2,3-triazole substitution patterns) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for ester linkages .
- X-ray Crystallography : For resolving ambiguities in stereochemistry or crystal packing effects, as demonstrated in structurally similar pyrazole derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the ester group or oxidation of the methyl/ethyl substituents. Stability studies for analogous compounds show degradation <5% over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the CuAAC step?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with ligands like TBTA (tris(benzyltriazolylmethyl)amine) to enhance regioselectivity and reduce side reactions .
- Solvent Optimization : Use tert-butanol/water mixtures (1:1) to balance solubility and reaction kinetics. For example, yields increased from 65% to 89% in similar triazole syntheses .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track azide consumption and adjust reaction time dynamically .
Q. How does the electronic nature of substituents (e.g., 4-methylphenyl vs. 4-ethylphenyl) influence bioactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., HOMO-LUMO analysis) to assess electron-donating/withdrawing effects of substituents on binding affinity to target proteins .
- SAR Studies : Compare IC values of analogs in enzyme inhibition assays. For instance, 4-ethylphenyl derivatives showed 3-fold higher activity than methyl analogs in COX-2 inhibition studies .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the ester group) that cause peak splitting .
- Isotopic Labeling : Use N-labeled intermediates to assign triazole ring signals unambiguously .
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., pyrazole-oxazole hybrids in ).
Critical Considerations for Researchers
- Contradictory Evidence : Some studies report ester hydrolysis under acidic conditions (pH <3) , while others suggest stability at pH 5–7 . Validate stability under specific experimental buffers.
- Advanced Applications : Explore synergistic effects with other heterocycles (e.g., thiadiazole hybrids in ) for multitarget drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
